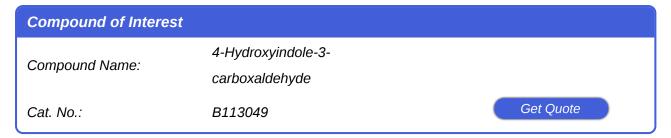


A Comparative Guide to the Synthetic Routes of 4-Hydroxyindole-3-carboxaldehyde

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For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted indole scaffolds is of paramount importance. **4-Hydroxyindole-3-carboxaldehyde** is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this valuable molecule, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.

Route 1: Vilsmeier-Haack Formylation of 4-Hydroxyindole

The most direct and widely cited method for the synthesis of **4-Hydroxyindole-3-carboxaldehyde** is the Vilsmeier-Haack formylation of 4-hydroxyindole. This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Experimental Data



Parameter	Value	Reference
Starting Material	4-Hydroxyindole	[1]
Reagents	Phosphorus oxychloride (POCl ₃), N,N- Dimethylformamide (DMF)	[1]
Solvent	N,N-Dimethylformamide (DMF)	[1]
Reaction Temperature	0°C to Room Temperature	[1]
Reaction Time	2 hours	[1]
Crude Yield	82%	[1]
Purity	Recrystallized from methanol	[1]
Melting Point	190-193 °C (after recrystallization)	[1]

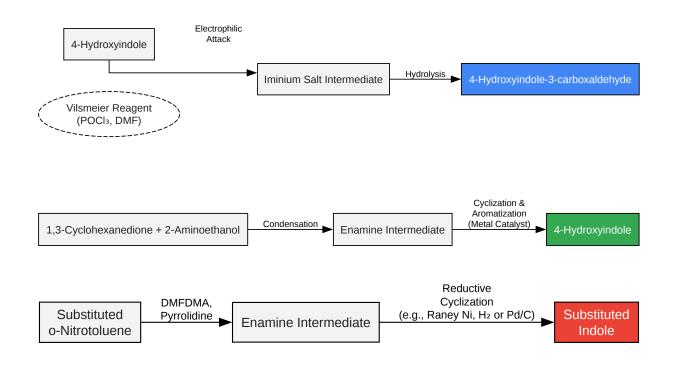
Experimental Protocol

- Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of dry N,N-dimethylformamide (DMF) in an ice-methanol bath. To this, slowly add 7.35 mL of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 15 minutes to form the Vilsmeier reagent.
- Reaction with 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, keeping the reaction temperature below 5°C using an ice bath.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of water.
 Make the solution alkaline by adding a 30% aqueous sodium hydroxide solution and stir for an additional 15 minutes.



Isolation and Purification: Acidify the mixture to a pH of 4 with 5N hydrochloric acid. Collect
the resulting precipitate by filtration, wash it with water, and dry it to obtain the crude 4Hydroxyindole-3-carboxaldehyde. The crude product can be further purified by
recrystallization from methanol to yield yellow crystals.[1]

Synthesis Pathway



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References

- 1. CN113321609A Method for synthesizing 4-hydroxyindole Google Patents [patents.google.com]
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